Cas no 2763776-57-2 (1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride)

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a chemically synthesized imidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyclopropyl and dimethylamine substituents, contribute to its reactivity and stability, making it a valuable intermediate in organic synthesis. The hydrochloride salt form enhances solubility and handling properties, facilitating its use in various experimental conditions. This compound may serve as a precursor in the development of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular structure allows for precise modifications, supporting its utility in medicinal chemistry and drug discovery workflows.
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride structure
2763776-57-2 structure
Product name:1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
CAS No:2763776-57-2
MF:C8H14ClN3
Molecular Weight:187.669860363007
CID:5847739
PubChem ID:165986497

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
    • 2763776-57-2
    • EN300-37370496
    • Z5122354950
    • インチ: 1S/C8H13N3.ClH/c1-5-8(9)11(6(2)10-5)7-3-4-7;/h7H,3-4,9H2,1-2H3;1H
    • InChIKey: ANIZAVHBEAWLJY-UHFFFAOYSA-N
    • SMILES: Cl.N1(C(C)=NC(C)=C1N)C1CC1

計算された属性

  • 精确分子量: 187.0876252g/mol
  • 同位素质量: 187.0876252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37370496-0.05g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95.0%
0.05g
$490.0 2025-03-18
Aaron
AR027YI8-1g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
1g
$2561.00 2025-02-15
Aaron
AR027YI8-250mg
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
250mg
$1281.00 2025-02-15
1PlusChem
1P027Y9W-10g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
10g
$9860.00 2024-05-07
Enamine
EN300-37370496-2.5g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95.0%
2.5g
$3611.0 2025-03-18
Enamine
EN300-37370496-1.0g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95.0%
1.0g
$1844.0 2025-03-18
Enamine
EN300-37370496-5.0g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95.0%
5.0g
$5345.0 2025-03-18
1PlusChem
1P027Y9W-5g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
5g
$6669.00 2024-05-07
Aaron
AR027YI8-500mg
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
500mg
$2001.00 2025-02-15
Aaron
AR027YI8-2.5g
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
2763776-57-2 95%
2.5g
$4991.00 2025-02-15

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride 関連文献

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochlorideに関する追加情報

1-Cyclopropyl-2,4-Dimethyl-1H-Imidazol-5-Amine Hydrochloride: A Comprehensive Overview

1-Cyclopropyl-2,4-Dimethyl-1H-Imidazol-5-Amine Hydrochloride is a chemical compound with the CAS number 2763776-57-2. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of a cyclopropyl group and two methyl substituents at positions 2 and 4 of the imidazole ring imparts unique chemical and biological properties to this molecule. The hydrochloride salt form suggests that the compound is often used in its protonated form, which may influence its solubility and bioavailability.

The imidazole ring is a fundamental structural motif in organic chemistry, known for its stability and ability to participate in various chemical reactions. In the case of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride, the substitution pattern on the imidazole ring plays a critical role in determining its reactivity and biological activity. The cyclopropyl group at position 1 introduces strain into the molecule, potentially enhancing its reactivity in certain reactions. Meanwhile, the methyl groups at positions 2 and 4 provide steric bulk, which can influence both the physical properties of the compound and its interactions with biological targets.

Recent studies have highlighted the potential of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against certain ion channels, making it a promising candidate for the development of novel therapeutic agents.

In addition to its biological applications, 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride has been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of new semiconducting materials. Recent advancements in this area have shown that incorporating such imidazole derivatives into polymer frameworks can significantly enhance their electrical conductivity.

The synthesis of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride involves a multi-step process that typically begins with the preparation of the imidazole ring followed by substitution reactions to introduce the cyclopropyl and methyl groups. The final step involves protonation to form the hydrochloride salt. This synthesis pathway has been optimized in recent years to improve yield and purity, as reported in *Organic Process Research & Development*.

From an analytical standpoint, 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure and conformational preferences. For example, X-ray crystallography revealed that the molecule adopts a specific packing arrangement in the solid state, which may influence its physical properties such as melting point and solubility.

In terms of pharmacokinetics, recent studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride. These studies are crucial for evaluating its potential as a drug candidate. Findings from *Drug Metabolism and Disposition* indicate that the compound exhibits moderate oral bioavailability in preclinical models, suggesting that further optimization may be required to enhance its pharmacokinetic profile.

Moreover, environmental scientists have begun exploring the environmental fate and toxicity of 1-cyclopropyl-2,4-dimethyl-imidazol-amine hydrochloride. Understanding how this compound interacts with ecosystems is essential for assessing its potential impact on human health and the environment. Preliminary results suggest that it undergoes rapid biodegradation under aerobic conditions, which is promising from an environmental standpoint.

In conclusion,1-Cyclopropyl-2,,4-Dimethyl-,Imidazol-,5-Amine Hydrochloride (CAS No: 2763776-,57-,) is a versatile compound with significant potential across multiple fields. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new insights into its properties and uses,this compound is poised to play an increasingly important role in both academic research and industrial applications.

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